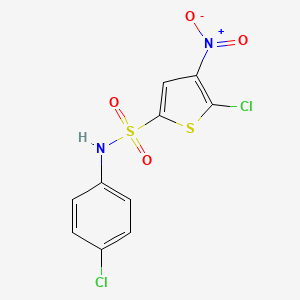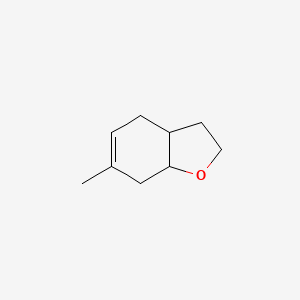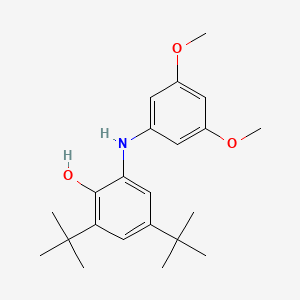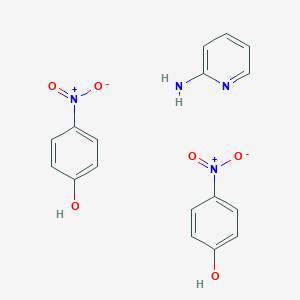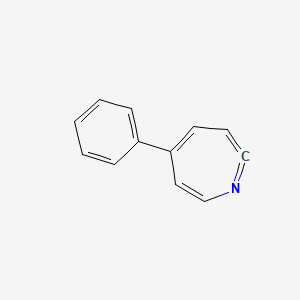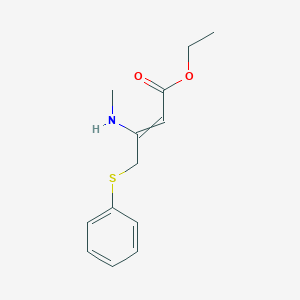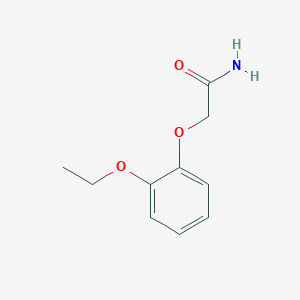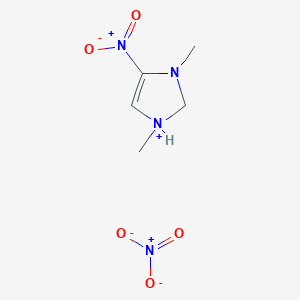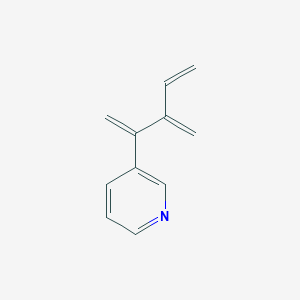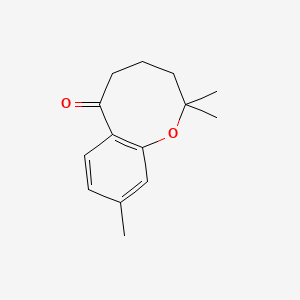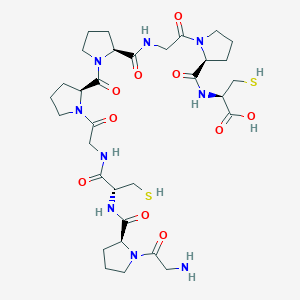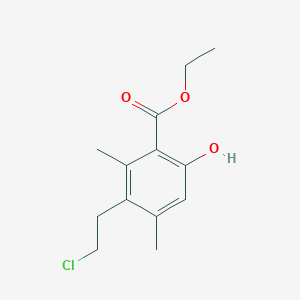
Ethyl 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylbenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of an ethyl ester group, a chloroethyl group, and a hydroxy group attached to a dimethyl-substituted benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylbenzoate typically involves the esterification of 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available starting materials such as 2,4-dimethylphenol. The process includes chlorination, esterification, and purification steps to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the chloroethyl group yields an ethyl-substituted benzoate.
Applications De Recherche Scientifique
Ethyl 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of small molecules with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylbenzoate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(2-bromoethyl)-6-hydroxy-2,4-dimethylbenzoate
- Ethyl 3-(2-iodoethyl)-6-hydroxy-2,4-dimethylbenzoate
- Ethyl 3-(2-fluoroethyl)-6-hydroxy-2,4-dimethylbenzoate
Uniqueness
Ethyl 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylbenzoate is unique due to the presence of the chloroethyl group, which imparts specific reactivity and properties. Compared to its bromo, iodo, and fluoro analogs, the chloro compound may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
716381-27-0 |
|---|---|
Formule moléculaire |
C13H17ClO3 |
Poids moléculaire |
256.72 g/mol |
Nom IUPAC |
ethyl 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylbenzoate |
InChI |
InChI=1S/C13H17ClO3/c1-4-17-13(16)12-9(3)10(5-6-14)8(2)7-11(12)15/h7,15H,4-6H2,1-3H3 |
Clé InChI |
KTGUUPMJNAZIRQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(C(=C1C)CCCl)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


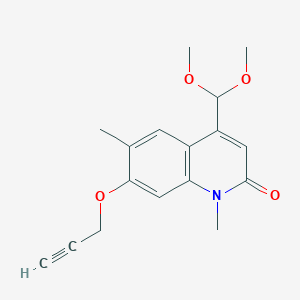
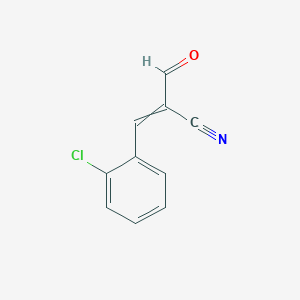
![Azetidine, 2-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14216650.png)
